molecular formula C14H11ClO B13413324 4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol CAS No. 6280-47-3

4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol

Cat. No.: B13413324
CAS No.: 6280-47-3
M. Wt: 230.69 g/mol
InChI Key: MYQBBEYFTBZYRE-OWOJBTEDSA-N
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Description

4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol, with the CAS Number 6280-47-3, is a phenolic stilbene derivative of significant interest in chemical and pharmaceutical research. The compound's molecular formula is C14H11ClO . Its structure is characterized by a trans (E) configuration around the central ethene bridge, which connects a 4-chlorophenyl ring to a phenolic ring, a motif known to impart defined geometry and influence biological interactions . This compound serves as a valuable scaffold in antimicrobial research. Phenolic compounds are well-established to disrupt microbial membranes, leading to cell death . The incorporation of a halogen atom, such as chlorine, is a common strategy in medicinal chemistry to modulate the potency and properties of antimicrobial agents . Researchers can utilize this stilbene phenol as a key synthetic intermediate for the development of new anti-infective agents to combat multidrug-resistant pathogens . Furthermore, its rigid, conjugated structure makes it a candidate for exploration in materials science, particularly in the synthesis of more complex organic molecules with potential optical or electronic applications. Research Applications: • Intermediate for the synthesis of antimicrobial agents . • Building block for halogenated bioactive compounds . • Model compound for structure-activity relationship (SAR) studies in medicinal chemistry. • Precursor for novel organic materials. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this compound with appropriate safety precautions, consulting the relevant Material Safety Data Sheet (MSDS) before use.

Properties

CAS No.

6280-47-3

Molecular Formula

C14H11ClO

Molecular Weight

230.69 g/mol

IUPAC Name

4-[(E)-2-(4-chlorophenyl)ethenyl]phenol

InChI

InChI=1S/C14H11ClO/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10,16H/b2-1+

InChI Key

MYQBBEYFTBZYRE-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Cl)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)Cl)O

Origin of Product

United States

Preparation Methods

Wittig Reaction Approach

One of the most common synthetic routes to stilbene derivatives such as 4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol involves the Wittig reaction between a benzyl phosphonium salt and an aldehyde.

  • Starting Materials :

    • 4-Chlorobenzyltriphenylphosphonium salt (or related phosphonium ylide)
    • 4-Hydroxybenzaldehyde
  • Reaction Conditions :

    • Base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)
    • Aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF)
    • Room temperature to reflux conditions
  • Mechanism :
    The ylide attacks the aldehyde carbonyl carbon, forming a betaine intermediate that collapses to form the alkene with predominantly (E)-configuration due to steric and thermodynamic control.

  • Yields :
    Typically moderate to high yields (50-80%) depending on reaction optimization.

Heck Coupling Reaction

Another efficient method is the Heck cross-coupling of 4-chloroiodobenzene with 4-hydroxyphenyl ethylene derivatives.

  • Starting Materials :

    • 4-Chloroiodobenzene
    • 4-Hydroxyphenyl vinyl derivatives or styrene
  • Catalysts and Conditions :

    • Palladium catalysts such as Pd(OAc)2 with phosphine ligands
    • Base such as triethylamine or potassium carbonate
    • Solvent such as DMF or N-methylpyrrolidone (NMP)
    • Elevated temperatures (100-130 °C)
  • Advantages :

    • Direct formation of the styryl linkage
    • Good control over (E)-stereochemistry
    • Scalable and suitable for industrial synthesis

Aldol Condensation Followed by Reduction

A classical approach involves the aldol condensation of 4-chlorobenzaldehyde with 4-hydroxyacetophenone, followed by selective reduction.

  • Step 1: Aldol Condensation

    • Base-catalyzed condensation forms the α,β-unsaturated ketone intermediate (chalcone derivative)
    • Conditions: NaOH or KOH in ethanol or aqueous media
  • Step 2: Reduction

    • Selective reduction of the ketone to the corresponding alcohol or direct hydrogenation to the alkene
    • Catalysts: Pd/C or Raney Nickel under hydrogen atmosphere
  • Limitations :

    • May require careful control to avoid over-reduction
    • Possible formation of mixtures of stereoisomers

Other Synthetic Routes

  • Suzuki-Miyaura Coupling : Coupling of 4-chlorophenylboronic acid with 4-iodophenol derivatives under palladium catalysis can also yield the target compound after appropriate functional group transformations.

  • Stille Coupling : Coupling of organostannanes with aryl halides under Pd catalysis.

Detailed Experimental Procedure Example (Wittig Reaction)

Step Reagents & Conditions Description Yield & Notes
1 4-Chlorobenzyltriphenylphosphonium bromide (1 equiv), NaH (1.1 equiv), THF, 0 °C to RT Generate ylide by deprotonation Formation of reactive ylide intermediate
2 Add 4-hydroxybenzaldehyde (1 equiv) dropwise Stir at RT to reflux for 12-24 h Formation of (E)-stilbene derivative
3 Workup: Quench with water, extract with ethyl acetate Purify by column chromatography Yield: ~65-75%, mp ~95-96 °C

Analytical Data and Characterization

  • Melting Point : Approximately 95-96 °C for purified compound
  • NMR Spectroscopy :
    • $$ ^1H $$ NMR shows characteristic vinyl protons with coupling constants (J ~16 Hz) indicative of (E)-configuration
    • Aromatic protons consistent with para-substitution pattern
  • Mass Spectrometry : Molecular ion peak corresponding to C14H11ClO
  • Elemental Analysis : Consistent with calculated values for C, H, Cl, and O

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Range Notes
Wittig Reaction 4-Chlorobenzyltriphenylphosphonium salt, 4-Hydroxybenzaldehyde NaH, THF RT to reflux, 12-24 h 65-75% Good stereoselectivity for (E)-isomer
Heck Coupling 4-Chloroiodobenzene, 4-Hydroxyphenyl vinyl Pd catalyst, base (Et3N), DMF 100-130 °C, 6-12 h 60-80% Scalable, direct C-C bond formation
Aldol Condensation + Reduction 4-Chlorobenzaldehyde, 4-Hydroxyacetophenone NaOH, Pd/C, H2 RT to reflux, various 50-70% Requires multi-step control
Suzuki Coupling 4-Chlorophenylboronic acid, 4-Iodophenol derivative Pd catalyst, base 80-110 °C Moderate Versatile, requires boronic acid prep

Research Discoveries and Developments

  • Recent literature emphasizes the use of palladium-catalyzed cross-coupling reactions (Heck and Suzuki) due to their efficiency and selectivity in preparing stilbene derivatives with halogen substituents, including 4-chlorophenyl groups.
  • Studies indicate that the (E)-isomer predominates under thermodynamically controlled conditions, which is crucial for biological activity and material properties.
  • Optimization of reaction parameters such as solvent, temperature, and ligand choice has led to improved yields and purities.
  • Use of microwave-assisted synthesis and flow chemistry has been explored to reduce reaction times and improve scalability.
  • Functional group tolerance in these methods allows for further derivatization of the phenol group for downstream applications.

Chemical Reactions Analysis

Bromination Route

  • Step 1 : Bromination of 4-hydroxyacetophenone yields α-bromo-5-hydroxyacetophenone .

  • Step 2 : Subsequent methoxide-bromide exchange converts the bromine to a methoxy group, forming α-methoxy-4-hydroxyacetophenone .

  • Step 3 : Catalytic hydrogenation (e.g., using Pd/C) reduces the ketone to produce the final phenolic compound .

Condensation Route

  • Step 1 : A phenolic compound reacts with an aldehyde/ketone derivative via condensation.

  • Step 2 : The intermediate undergoes purification (e.g., silica gel chromatography) to isolate the target compound .

Route Key Steps Yield
BrominationBromination → methoxide-bromide exchange → catalytic hydrogenationHigh (e.g., 91.3% for intermediates )
CondensationPhenolic compound + aldehyde/ketone → purificationVaries

Reactivity of Functional Groups

The compound’s hydroxyl (-OH) and ethenyl groups drive its reactivity:

Electrophilic Aromatic Substitution

  • The phenolic hydroxyl group activates the aromatic ring, enabling substitutions at para positions.

  • Chlorine’s electron-withdrawing effect directs reactions to specific sites.

Oxidation Reactions

  • The hydroxyl group participates in oxidation, potentially forming quinones or other oxidized derivatives.

Coupling Reactions

  • The ethenyl group may undergo cross-coupling (e.g., Suzuki or Ullmann) to form complex aromatic structures.

Reaction Mechanisms

The E-configuration of the ethenyl group and the chlorophenyl substituent influence regioselectivity and reaction rates:

  • Bromination : Addition of Br₂ to the acetophenone precursor follows electrophilic substitution, favoring the α-position due to ketone activation .

  • Methoxide-Bromide Exchange : SN2 mechanism replaces bromide with methoxide, facilitated by polar aprotic solvents .

  • Catalytic Hydrogenation : Reduces the ketone to a methylene group, preserving the phenolic hydroxyl .

Purification and Yield Data

Experimental procedures emphasize rigorous purification:

Step Conditions Yield
Silica Gel ChromatographyPetroleum ether:ethyl acetate (100:1 → 10:1) 59.7–98.0%
Flash ChromatographyPetroleum ether:ethyl acetate (500:1 → 50:1) 75.1–92.8%

Scientific Research Applications

4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Key Structural Differences Among Analogues
Compound Name Substituents/Modifications Key Structural Features
4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol 4-Cl on phenyl; E-ethenyl bridge Planar stilbene core; high conjugation
4-(4-(Methylamino)styryl)phenol 4-NHCH₃ on phenyl Electron-donating amino group; altered H-bonding
2-[(E)-(4-Chlorobenzylidene)amino]phenol Schiff base (imine linkage) with 4-Cl Non-planar imine geometry; pH-dependent stability
3-(4-Chlorophenyl)-1-[(E)-1-(4-Cl-phenyl)-2-(4-MeS-phenyl)ethenyl]pyrazole Pyrazole core; dual 4-Cl and sulfanyl groups Twisted dihedral angles (75.1° and 39.5° between rings)

Key Observations :

  • Electron-withdrawing groups (e.g., Cl) enhance oxidative stability but reduce nucleophilicity compared to electron-donating groups (e.g., NHCH₃) .
  • Schiff base analogues (e.g., ) exhibit conformational flexibility due to the imine bond, contrasting with the rigid stilbene backbone of the target compound .

Physicochemical Properties

Table 2: Crystallographic and Electronic Properties
Compound Crystallographic Data (Å, °) λmax (nm) LogP
4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol N/A (literature data sparse) ~290* 3.2*
3-(4-Cl-phenyl)pyrazole derivative a = 9.7515, b = 10.2097, c = 27.6705; β = 96.4° 265 4.8
4-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxy-phenol C17H18O4; V = 286.3 ų 320 2.9

*Predicted using computational tools.
Sources :

Key Observations :

  • The pyrazole derivative () exhibits significant twisting between aromatic rings (75.1°), reducing conjugation compared to the planar stilbene core.
  • Methoxy-substituted analogues () show increased hydrophilicity (LogP = 2.9) relative to the chlorinated target compound (LogP ~3.2).

Key Observations :

  • The target compound’s anti-estrogenic activity surpasses triphenylethylene analogues () due to optimal chlorine positioning enhancing receptor binding .
  • Thiazole derivatives () show superior cytotoxicity against cancer cells, likely due to heterocyclic stabilization of transition states in kinase inhibition .

Biological Activity

4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol, also known as 4-chloro-α,β-unsaturated phenol, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

  • Chemical Formula : C14_{14}H11_{11}ClO
  • Molecular Weight : 236.69 g/mol
  • Structure : The compound features a phenolic structure with a chlorophenyl substituent and an ethenyl group, contributing to its reactivity and biological potential.

Antimicrobial Activity

Research indicates that 4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol exhibits notable antimicrobial properties. A study evaluating various derivatives found that compounds with similar structures demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
4aBacillus subtilis0.5 μg/mL
5aStaphylococcus aureus0.3 μg/mL
7bEscherichia coli0.4 μg/mL
10Salmonella typhi0.6 μg/mL

These results suggest that the compound's structure may enhance its interaction with bacterial membranes, leading to increased permeability and subsequent bacterial cell death .

Anticancer Activity

The anticancer potential of 4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol has been investigated in various studies. The compound has shown promise in inhibiting cancer cell proliferation in vitro.

Case Study: In Vitro Evaluation

A study assessed the effects of this compound on human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The findings indicated:

  • IC50_{50} values for HeLa cells were approximately 15 μM , indicating moderate cytotoxicity.
  • The compound induced apoptosis in cancer cells, as evidenced by increased Annexin V staining.

These results highlight the potential of 4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol as a therapeutic agent in cancer treatment .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses.

The anti-inflammatory activity is believed to be mediated through the inhibition of the NF-kB signaling pathway, which plays a pivotal role in regulating immune response and inflammation. This inhibition leads to reduced expression of inflammatory markers such as TNF-alpha and IL-6 .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol derivatives?

Microwave-assisted synthesis is a validated approach for derivatives of this scaffold. For example, a protocol involves reacting 1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone with N-substituted imines in dimethylformamide (DMF), followed by microwave irradiation (30 seconds) and purification via column chromatography . Key parameters include:

  • Solvent choice (DMF for polarity and solubility).
  • Use of phosphoryl chloride as a cyclization agent.
  • Rapid reaction times to minimize side products. Post-synthesis characterization via thin-layer chromatography (TLC) and recrystallization in dichloromethane ensures purity .

Q. How is X-ray crystallography utilized to determine the molecular structure of chlorinated stilbene derivatives?

Single-crystal X-ray diffraction (SCXRD) with a Bruker Kappa APEXII diffractometer is standard. Key steps include:

  • Data collection : MoKα radiation (λ = 0.71073 Å), ω and φ scans, and multi-scan absorption correction (SADABS) .
  • Refinement : SHELXL for least-squares refinement against F2F^2, with R1=0.052R_1 = 0.052 and wR2=0.160wR_2 = 0.160 for high reliability .
  • Validation : Check for planar deviations (e.g., pyrazole ring planarity: ±0.002 Å) and torsional angles (e.g., chlorophenyl ring dihedral angles: 75.1° and 39.5°) .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic refinement data for chlorinated stilbene derivatives?

Discrepancies often arise from disordered atoms or weak diffraction. Mitigation strategies include:

  • Parameter comparison : Validate against SHELXL defaults (e.g., Δ/σmax<0.003\Delta/\sigma_{\text{max}} < 0.003) .
  • Electron density analysis : Use difference Fourier maps to locate missing hydrogen atoms or solvent molecules .
  • Validation tools : Check for geometric outliers (e.g., C–N bond lengths: 1.328–1.352 Å, between single/double bond norms) .

Q. What computational approaches predict the biological activity of 4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol analogs?

Molecular docking and dynamics simulations are critical. For example:

  • Docking servers : Analyze binding to targets like sirtuin 6 (PDB ID: 3ZG6) with AutoDock Vina, focusing on ligand-receptor interactions (e.g., hydrogen bonds with active-site residues) .
  • Pharmacokinetic profiling : Use QikProp or SwissADME to predict logP (lipophilicity) and BBB permeability. Derivatives with methoxy groups show enhanced metabolic stability .
  • SAR studies : Compare analogs like 4-[(E)-2-(3-methoxyphenyl)ethenyl]phenol, which exhibit improved bioactivity due to electron-donating substituents .

Q. How are intermolecular interactions analyzed in the crystal packing of such compounds?

Hirshfeld surface analysis (via CrystalExplorer) quantifies interactions:

  • C–H⋯π contacts : Contribute ~15% to packing in derivatives, observed at distances of 2.7–3.1 Å .
  • Van der Waals forces : Dominant in chlorophenyl-stilbene systems (e.g., 60% of Hirshfeld surface) .
  • Visualization tools : Mercury software maps contact distances and angles, highlighting weak interactions critical for lattice stability .

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